molecular formula C14H16ClN3O2 B4677596 3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride

3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride

Cat. No.: B4677596
M. Wt: 293.75 g/mol
InChI Key: UCXYQYQNHNBCQO-UHFFFAOYSA-N
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Description

3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

3-[(2,6-dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.ClH/c1-8-4-5-11(14(18)19)7-12(8)17-13-6-9(2)15-10(3)16-13;/h4-7H,1-3H3,(H,18,19)(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXYQYQNHNBCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC2=NC(=NC(=C2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride typically involves the reaction of 2,6-dimethylpyrimidine with 4-methylbenzoic acid under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and benzoic acid moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
  • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
  • 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride

Uniqueness

3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can lead to distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride
Reactant of Route 2
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3-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-methylbenzoic acid;hydrochloride

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